2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole is a heterocyclic compound that contains a thieno[3,4-d][1,3]oxazole core structure. This compound is characterized by its unique ring system, which includes both sulfur and oxygen atoms. It is of interest in various fields of chemistry due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole typically involves the cyclization of N-acyl-substituted cis- and trans-4-amino-3-hydroxythiophans. The formation of the oxazoline ring can be achieved through the action of thionyl chloride in deuteroacetic acid . The reaction conditions are crucial, as the relative positions of the hydroxy and amino groups, as well as the nature of the acyl substituent, significantly influence the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for high yield and purity, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the thieno[3,4-d][1,3]oxazole ring system may allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole: Similar structure but contains a sulfur atom in place of the oxygen atom in the oxazole ring.
2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]imidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole is unique due to the presence of both sulfur and oxygen atoms in its ring system. This combination can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-2-4-8(5-3-1)11-12-9-6-14-7-10(9)13-11/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYFXQUFPOYHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.